molecular formula C17H22N4O2 B3020616 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-07-3

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B3020616
CAS No.: 905765-07-3
M. Wt: 314.389
InChI Key: NWICRVIJXOGDFC-UHFFFAOYSA-N
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Description

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a high-purity chemical compound intended for research and development applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for potential applications of this small molecule. Specific details regarding its mechanism of action, pharmacological targets, and primary research applications are not provided here and should be determined through rigorous scientific investigation. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(cyclopentylamino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-14-9-7-12(8-10-14)11-15-16(22)19-17(21-20-15)18-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICRVIJXOGDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Herbicidal Triazinones

Triazinones like metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) inhibit photosynthesis in weeds by targeting photosystem II . Structural similarities include the triazinone core, but differences in substituents dictate application:

  • Metribuzin : tert-butyl and methylthio groups confer herbicidal activity.
  • Target Compound: The 4-ethoxybenzyl and cyclopentylamino groups likely redirect its mechanism away from photosynthesis inhibition, possibly toward kinase modulation or antimicrobial action.

Anticancer and Toxicity Profiles

Triazinones with aromatic or thienylvinyl substituents, such as 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12), exhibit antiproliferative effects via kinase inhibition . Toxicity studies on similar compounds indicate that halogen-free derivatives (e.g., oxazolones) are less toxic to Daphnia magna than halogenated triazinones .

Data Table: Key Triazinone Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 3-Cyclopentylamino, 6-(4-ethoxybenzyl) N/A (predicted) Structural analogies suggest antimicrobial/anticancer potential N/A
20b 4-Fluorobenzylideneamino, 3-mercapto, 6-CF₃ Antibacterial MIC 3.90 μg/mL (Gram-negative/-positive), biofilm inhibition (87.4%)
Metribuzin 4-Amino, 6-tert-butyl, 3-methylthio Herbicidal Photosystem II inhibition, used in crop protection
Compound 12 3-(3-Hydroxypropylthio), 6-(2-thienylvinyl) Anticancer Cytotoxic against multiple cancer cell lines
905765-16-4 3-(2,5-Dimethoxyphenyl)amino, 6-(4-ethoxybenzyl) N/A Structural analog with modified aryl substitution

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects: Aromatic Rings: Electron-withdrawing groups (e.g., -F, -CF₃) enhance antibacterial activity , while bulky substituents (e.g., tert-butyl) favor herbicidal action . Amino Groups: Cyclopentylamino may improve membrane permeability compared to smaller alkyl or aryl groups.
  • Toxicity: Halogen-free triazinones (e.g., oxazolones) show lower ecotoxicity, suggesting the target compound’s ethoxy group could be advantageous for environmental safety .

Biological Activity

The compound 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article delves into its biological activity, exploring various studies, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure features a triazine core substituted with a cyclopentylamino group and an ethoxybenzyl moiety, which are crucial for its biological properties.

Research indicates that compounds like this compound may exert their effects through various biological pathways:

  • GPR119 Receptor Agonism : This compound has been identified as a potential agonist of the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion. Activation of GPR119 can enhance incretin secretion and improve glycemic control in diabetic models .
  • Anti-diabetic Effects : In animal studies, compounds similar to this triazine derivative have demonstrated the ability to reduce blood glucose levels and improve insulin sensitivity. This suggests its potential utility in managing type 2 diabetes .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in food intake and body weight, indicating its potential as an anti-obesity agent. For instance, repeated doses in rodent models resulted in decreased cumulative food intake over time .
  • Antimicrobial Activity : Preliminary evaluations indicate that derivatives of this compound exhibit antimicrobial properties. Standard bacteriological tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table of Biological Activities

Activity TypeObserved EffectReference
GPR119 AgonismEnhanced incretin secretion; improved glycemic control
Anti-diabeticReduced blood glucose levels in diabetic models
Anti-obesityDecreased food intake and body weight in rodents
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-diabetic Effects

In a controlled study involving diabetic rats, administration of this compound led to a statistically significant reduction in fasting blood glucose levels compared to the control group. The study highlighted the compound's role in enhancing insulin sensitivity and promoting weight loss through appetite suppression.

Case Study 2: Antimicrobial Properties

A separate study assessed the antimicrobial efficacy of several derivatives related to this triazine compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.

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